Ondansetron 8-D-glucuronide
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Overview
Description
Ondansetron 8-D-glucuronide is a metabolite of ondansetron, a selective serotonin 5-HT3 receptor antagonist. Ondansetron is widely used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. The glucuronide conjugate, this compound, is formed in the liver and excreted in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ondansetron 8-D-glucuronide involves the glucuronidation of ondansetron. This process typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid to ondansetron, forming the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods involving the reaction of ondansetron with glucuronic acid derivatives under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Ondansetron 8-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide conjugate can be hydrolyzed back to ondansetron and glucuronic acid under acidic or enzymatic conditions.
Oxidation and Reduction: While the glucuronide itself is relatively stable, the parent compound ondansetron can undergo oxidation and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Ondansetron and glucuronic acid.
Oxidation and Reduction: Various oxidized or reduced forms of ondansetron, depending on the specific conditions used.
Scientific Research Applications
Ondansetron 8-D-glucuronide has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of ondansetron in the body.
Toxicology Research: Helps in understanding the detoxification pathways and potential toxic effects of ondansetron.
Drug Interaction Studies: Investigates how other drugs may affect the metabolism of ondansetron and its glucuronide conjugate.
Biomarker Development: Serves as a biomarker for monitoring ondansetron use and its metabolic pathways in clinical settings.
Mechanism of Action
Ondansetron 8-D-glucuronide itself does not have a direct pharmacological effect. Its formation is part of the metabolic pathway of ondansetron, which exerts its effects by selectively blocking serotonin 5-HT3 receptors. This action prevents serotonin from binding to these receptors, thereby reducing nausea and vomiting. The glucuronidation process helps in the detoxification and excretion of ondansetron from the body .
Comparison with Similar Compounds
Ondansetron: The parent compound, a selective serotonin 5-HT3 receptor antagonist.
Granisetron: Another 5-HT3 receptor antagonist used for similar indications.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life and higher receptor binding affinity.
Uniqueness: Ondansetron 8-D-glucuronide is unique as it is a specific metabolite of ondansetron, formed through glucuronidation. This process is crucial for the detoxification and excretion of ondansetron, distinguishing it from other similar compounds that may undergo different metabolic pathways .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O8/c1-11-25-8-9-27(11)10-12-6-7-14-16(18(12)28)13-4-3-5-15(17(13)26(14)2)34-24-21(31)19(29)20(30)22(35-24)23(32)33/h3-5,8-9,12,19-22,24,29-31H,6-7,10H2,1-2H3,(H,32,33)/t12?,19-,20-,21+,22-,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTLDLYCSAWXFJ-DMBZKHIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126671-72-5 |
Source
|
Record name | Ondansetron 8-D-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONDANSETRON 8-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33NAL20TBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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